molecular formula C13H6Br2ClIN2O B3055286 4,6-Dibromo-2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-amine CAS No. 637303-17-4

4,6-Dibromo-2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-amine

Cat. No. B3055286
CAS RN: 637303-17-4
M. Wt: 528.36 g/mol
InChI Key: MXRYSBFZNYQISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dibromo-2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-amine is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields. This compound is a member of the benzoxazole family and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-amine is not fully understood. However, it is believed to interact with specific proteins or enzymes in cells, leading to changes in their activity or function. This compound has been shown to inhibit the activity of certain enzymes, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 4,6-Dibromo-2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-amine has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to have anti-inflammatory properties. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of certain enzymes that are involved in the formation of amyloid plaques in the brain.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 4,6-Dibromo-2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-amine in lab experiments is its potential as a fluorescent probe. This compound has been shown to have a high quantum yield, making it an excellent candidate for imaging biological systems. However, the low yield and challenging purification process can be a limitation in some cases.

Future Directions

There are several potential future directions for the study of 4,6-Dibromo-2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-amine. One area of interest is the development of more efficient synthesis methods to increase the yield of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound, as well as its potential applications in the treatment of various diseases. Finally, the use of this compound as a fluorescent probe for imaging biological systems is an exciting area of research that could lead to new discoveries in the field of biology.

Scientific Research Applications

4,6-Dibromo-2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-amine has several potential applications in scientific research. One of the primary areas of interest is in the field of medicinal chemistry, where this compound has shown promise as a potential drug candidate for the treatment of various diseases. It has also been studied for its potential use as a fluorescent probe for imaging biological systems.

properties

IUPAC Name

4,6-dibromo-2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Br2ClIN2O/c14-7-4-9-12(10(15)11(7)18)19-13(20-9)6-3-5(17)1-2-8(6)16/h1-4H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRYSBFZNYQISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C2=NC3=C(C(=C(C=C3O2)Br)N)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Br2ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365414
Record name 4,6-dibromo-2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dibromo-2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-amine

CAS RN

637303-17-4
Record name 4,6-dibromo-2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dibromo-2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-amine
Reactant of Route 2
Reactant of Route 2
4,6-Dibromo-2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-amine
Reactant of Route 3
4,6-Dibromo-2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-amine
Reactant of Route 4
4,6-Dibromo-2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-amine
Reactant of Route 5
Reactant of Route 5
4,6-Dibromo-2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-amine
Reactant of Route 6
4,6-Dibromo-2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.